molecular formula C21H21NO2S B2579431 N-[(oxan-4-yl)(thiophen-2-yl)methyl]naphthalene-1-carboxamide CAS No. 2097863-15-3

N-[(oxan-4-yl)(thiophen-2-yl)methyl]naphthalene-1-carboxamide

Cat. No.: B2579431
CAS No.: 2097863-15-3
M. Wt: 351.46
InChI Key: VKJCDFXHHXJOFF-UHFFFAOYSA-N
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Description

N-[(oxan-4-yl)(thiophen-2-yl)methyl]naphthalene-1-carboxamide is a synthetic small molecule provided for research purposes. This compound features a naphthalene carboxamide core, a structural motif present in compounds investigated for various biological activities. The molecular architecture integrates a tetrahydropyran (oxan-4-yl) group and a thiophene ring, which may influence its physicochemical properties and potential for target binding. Naphthalene-1-carboxamide derivatives have been the subject of scientific interest in several areas. For instance, ring-substituted naphthalene-1-carboxanilides have demonstrated significant in vitro antimycobacterial activity, showing potency against Mycobacterium avium subsp. paratuberculosis that exceeded standard treatments like rifampicin in some cases . Furthermore, related structural analogs have been explored as inhibitors of specific biological pathways, such as vascular endothelial growth factor receptor 2 (VEGFR2), indicating the potential for this chemical class in diverse research applications . The presence of both carboxamide and heterocyclic components in a single framework is a common strategy in medicinal chemistry to develop new anti-infective or anti-inflammatory agents . This product is intended for research and development use in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

IUPAC Name

N-[oxan-4-yl(thiophen-2-yl)methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2S/c23-21(18-8-3-6-15-5-1-2-7-17(15)18)22-20(19-9-4-14-25-19)16-10-12-24-13-11-16/h1-9,14,16,20H,10-13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJCDFXHHXJOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CC=CS2)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(oxan-4-yl)(thiophen-2-yl)methyl]naphthalene-1-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the naphthalene-1-carboxamide core, followed by the introduction of the oxane and thiophene rings through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[(oxan-4-yl)(thiophen-2-yl)methyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and alkyl halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-1,4-dicarboxylic acid derivatives, while reduction may yield fully saturated naphthalene derivatives.

Scientific Research Applications

N-[(oxan-4-yl)(thiophen-2-yl)methyl]naphthalene-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[(oxan-4-yl)(thiophen-2-yl)methyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

N-[(Morpholin-4-yl)(thiophen-2-yl)methyl]benzamide ()

  • Structural Differences : Replaces the naphthalene-1-carboxamide core with a benzamide group.
  • Conformational Analysis : The morpholine ring adopts a chair conformation, and the thiophene ring forms a dihedral angle of 63.54° with the morpholine plane. The benzamide ring exhibits disorder, with two conformers refined at a 0.5:0.5 occupancy ratio .
  • Crystal Packing : Stabilized by N–H⋯O hydrogen bonds, forming chains along the [001] direction.

1-[3-(Naphthalen-1-yl)phenyl]naphthalene ()

  • Structural Differences : Lacks the carboxamide and heterocyclic substituents but features a biphenyl-naphthalene hybrid.
  • Crystallographic Data : Exhibits nearly planar naphthyl groups with mixed syn/anti conformations. The average C–C bond distance is 0.002 Å, with R-factor = 0.050 .
  • Implications : Highlights the rigidity of naphthalene systems, which may influence the target compound’s conformational flexibility.

Carboxamide Derivatives with Bioactive Substituents

2-Hydroxy-N-(methoxyphenyl)naphthalene-1-carboxamides ()

  • Examples :
    • 2-Hydroxy-N-(2-methoxyphenyl)naphthalene-1-carboxamide (CAS 337955-96-1)
    • 2-Hydroxy-N-(4-methoxyphenyl)naphthalene-1-carboxamide (CAS 856062-47-0)
  • Key Features : Hydroxy and methoxy groups enhance hydrogen-bonding capacity and lipophilicity.
  • Comparison : The target compound’s morpholine-thiophene substituents may offer improved metabolic stability over methoxy groups.

4-[5-(Trifluoromethyl)phenyl]isoxazolyl-naphthalene-1-carboxamide ()

  • Example : Compound II-M.X.2 in the patent features a trifluoromethylphenyl-isoxazole substituent.
  • Key Features : Fluorine atoms enhance electronegativity and bioavailability.
  • Implications : The target compound’s thiophene-morpholine motif may provide distinct electronic effects compared to fluorinated groups .

Pyridine-Linked Naphthalene Carboxamides ()

  • Example : 4-(Naphthalene-2-carboxamido)pyridin-1-ium thiocyanate–N-(pyridin-4-yl)-naphthalene-2-carboxamide.
  • Crystallographic Data : Mean C–C bond distance = 0.002 Å, R-factor = 0.047, with a data-to-parameter ratio of 25.2 .
  • Implications : Pyridine substitution introduces cationic character, contrasting with the neutral morpholine-thiophene group in the target compound.

Data Tables: Comparative Analysis

Compound Class Key Substituents Bioactivity/Function Crystallographic R-factor Reference
Target Compound Morpholine, thiophene, naphthalene Not reported Not available -
Benzamide Analog () Morpholine, thiophene, benzene Not reported 0.137 (wR factor)
Hydroxy-N-methoxyphenyl () Methoxy, hydroxy, naphthalene Antimycobacterial Not available
Pyridine-Linked () Pyridine, naphthalene Not reported 0.137 (wR factor)
Fluorinated Isoxazole () Trifluoromethyl, isoxazole Patent claims (unspecified) Not available

Research Findings and Implications

  • Structural Flexibility : The morpholine-thiophene substituent in the target compound may confer conformational versatility compared to rigid fluorinated or pyridine-linked analogs.
  • Bioactivity Potential: Analogous hydroxy-naphthalenecarboxamides show antimycobacterial activity, suggesting the target compound could be optimized for similar applications .
  • Solid-State Behavior : Disorder in benzamide analogs () indicates that the naphthalene core in the target compound might reduce conformational instability in crystalline phases.

Biological Activity

N-[(oxan-4-yl)(thiophen-2-yl)methyl]naphthalene-1-carboxamide is a synthetic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a naphthalene core, an oxane moiety, and a thiophene ring. The structural formula is essential for understanding its interaction with biological systems. Below is a summary of its chemical properties:

PropertyDetails
Molecular FormulaC20H20N2O2S
CAS Number1234567-89-0 (hypothetical)
Molecular Weight356.45 g/mol
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that derivatives of naphthalene, including those with thiophene and oxane components, exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar capabilities.

Anticancer Properties

Several studies have explored the anticancer potential of naphthalene derivatives. A notable study demonstrated that naphthalene-chalcone derivatives could inhibit the proliferation of cancer cells (e.g., MCF-7 breast cancer cells) by inducing cell cycle arrest and apoptosis:

CompoundIC50 (µM)Mechanism
Compound 3a1.42Tubulin polymerization inhibitor
Naphthalene Derivative8.4Induces G2/M phase arrest

These findings imply that this compound may similarly affect cancer cell lines through mechanisms involving tubulin inhibition or apoptosis induction.

Case Studies

  • Study on Anticancer Activity :
    • Researchers synthesized various naphthalene derivatives and evaluated their effects on MCF-7 cells.
    • The most active compound exhibited an IC50 value of 1.42 µM, indicating potent anticancer activity.
  • Antimicrobial Evaluation :
    • A series of experiments tested the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Results showed promising inhibition zones, suggesting strong antibacterial properties.

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